2,4-Diamino-6-chloropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2,4-diamino-6-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPANXXDQMHDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile involves several chemical reactions that can yield various derivatives with enhanced biological activities. The compound can be synthesized from 2,4-diamino-6-hydroxypyrimidine through chlorination with phosphorus oxychloride, followed by hydrolysis to obtain the desired intermediate .
Table 1: Synthesis Pathways for Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | Phosphorus oxychloride | 85 |
| 2 | Hydrolysis | Ice water | - |
| 3 | Iodination | N-Iodosuccinimide in dry acetonitrile | 96-98 |
| 4 | Suzuki Reaction | Phenylboronic acid with various catalysts | 70-92 |
Biological Activities
The compound exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound demonstrate significant activity against various pathogens.
Antimicrobial Activity
Research indicates that compounds derived from this pyrimidine core exhibit notable antibacterial properties against Gram-positive bacteria and some fungi. For instance, derivatives containing thiazole groups have shown promising inhibitory effects against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Derivatives
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 16l | Mycobacterium tuberculosis | 6.25 μg/mL |
| 5e | Staphylococcus aureus | Not specified |
| 12a | Candida albicans | Not active |
Anticancer Properties
Several studies have reported that pyrimidine derivatives, including those based on this compound, possess anticancer properties. They have been tested against various cancer cell lines with varying degrees of success .
Case Studies
Case Study 1: Antitubercular Activity
A series of synthesized compounds based on the pyrimidine structure were evaluated for their antitubercular activity. Among these, a compound with a thiazole substituent showed the lowest MIC values and was identified as a potential lead for further development .
Case Study 2: Anticancer Screening
In vitro screening of several derivatives against cancer cell lines revealed that some compounds exhibited significant cytotoxicity. The mechanisms of action were studied using molecular docking simulations to understand their interactions with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 2, 4, and 6 significantly influence melting points, solubility, and crystallinity. Below is a comparative table of select pyrimidinecarbonitriles:
*Estimated based on halogenated analogs.
Key Observations :
- Halogen Effects : Chlorine or bromine at position 6 increases melting points compared to methyl or methoxy substituents. For example, 4k (Br-Ph) has a higher mp (>240°C) than 4d (Me-Ph, 130°C) .
- Amino Groups: The presence of two amino groups (2,4-diamino) enhances hydrogen bonding, increasing crystallinity and melting points compared to mono-amino derivatives like 4h .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 4h) contribute to higher melting points than aliphatic chains due to π-π stacking interactions .
Pharmacological Potential
The trifluoromethyl derivative () may exhibit enhanced metabolic stability due to the CF₃ group .
Biological Activity
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis and various cancer cell lines. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. Its structure features two amino groups and a cyano group, which contribute to its reactivity and biological properties. The presence of chlorine enhances its reactivity compared to other similar compounds.
| Structural Features | Description |
|---|---|
| Chemical Formula | CHClN |
| Functional Groups | Amino groups, cyano group, chlorine substituent |
| Unique Aspects | Enhanced reactivity due to halogen presence |
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. By binding to the active site of DHFR, this compound disrupts folate metabolism in bacteria and cancer cells, leading to decreased proliferation.
Biological Activities
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis by inhibiting mt-DHFR. This activity is essential for developing new antitubercular agents.
- Anticancer Activity
- Enzyme Inhibition
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium tuberculosis, with IC50 values indicating strong potency against resistant strains.
- Anticancer Evaluation : In vitro studies revealed that the compound showed significant antiproliferative activity against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to apoptosis induction through caspase activation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | Biological Activity |
|---|---|
| 2,4-Diamino-5-chloropyrimidine | Moderate DHFR inhibition |
| 2,4-Diamino-6-bromopyrimidine | Lower cytotoxicity compared to chlorinated variant |
| 2,4-Diamino-5-fluoropyrimidine | Enhanced selectivity for certain cancer types |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Three-component | H₂O, 80–100°C, 6–12 h | 65–80 | Solvent-free, scalable |
| Nucleophilic substitution | DMF, K₂CO₃, 120°C, 8 h | 70–85 | High regioselectivity |
Basic: How is this compound structurally characterized?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirms amino (–NH₂, 3329–3478 cm⁻¹) and nitrile (–CN, ~2212 cm⁻¹) groups .
- NMR :
- ¹H NMR : Broad signals at δ 7.14–7.77 ppm for aromatic protons and NH₂ groups .
- ¹³C NMR : Peaks at ~116–118 ppm (C≡N) and 160–170 ppm (pyrimidine carbons) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for M⁺) and fragmentation patterns validate the structure .
Basic: What are the solubility and storage recommendations for this compound?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For storage, keep at room temperature in airtight containers protected from light and moisture to prevent hydrolysis of the nitrile group. Purity >98% is maintained under these conditions for at least 12 months .
Advanced: How can regioselectivity in substitution reactions of this compound be controlled?
Methodological Answer:
Regioselectivity depends on electronic and steric factors. The chlorine atom at position 6 is more reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent amino and nitrile groups. To favor substitution at position 2, use bulky bases (e.g., DBU) or low temperatures (0–5°C) to destabilize competing pathways. Computational DFT studies can predict reactive sites by analyzing Fukui indices .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Discrepancies (e.g., melting points varying by 10–20°C) often arise from impurities or polymorphic forms. To resolve:
Purify via recrystallization (e.g., ethanol/water mixtures).
Validate with HPLC-MS to confirm purity >99%.
Compare DSC/TGA data to detect polymorphs .
For spectral conflicts, replicate experiments using standardized conditions (e.g., DMSO-d₆ for NMR) and reference internal standards.
Advanced: What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
While direct pharmacological data are limited, related pyrimidinecarbonitriles are screened via:
- In vitro enzyme assays : Target kinases or reductases (e.g., aldose reductase) using IC₅₀ determination .
- Cellular models : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) .
- Molecular docking : Predict binding affinities to therapeutic targets (e.g., EGFR) using AutoDock Vina .
Advanced: How do substituents influence the electronic properties of this compound?
Methodological Answer:
The amino and nitrile groups create an electron-deficient pyrimidine ring, enhancing electrophilic reactivity at position 6. Substituent effects are quantified via:
- Hammett constants (σ values) to predict reaction rates.
- UV-Vis spectroscopy : Bathochromic shifts indicate π→π* transitions influenced by electron-withdrawing groups.
- Cyclic voltammetry : Redox potentials correlate with substituent electron-withdrawing strength .
Advanced: What computational methods are employed to study reaction mechanisms involving this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is used to:
Map reaction pathways (e.g., nucleophilic substitution energy barriers).
Analyze transition states for regioselectivity.
Predict spectroscopic properties (e.g., NMR chemical shifts with GIAO method).
Software like Gaussian or ORCA is standard for these simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
